Microbial Fermentation Kinetics: D-Arabinose vs. L-Arabinose
In a direct comparative study using bacterial cultures in 1% sugar nutrient broth at 37°C, L-arabinose was fermented rapidly by many bacterial types. In stark contrast, synthetic D-arabinose was fermented with marked difficulty, requiring an interval of 4 to 7 days (or occasionally longer) for breakdown to acid end products, despite cultures developing readily in the D-arabinose broth [1].
| Evidence Dimension | Fermentation rate (time to acid production) |
|---|---|
| Target Compound Data | D-Arabinose: 4-7+ days |
| Comparator Or Baseline | L-Arabinose: Rapid (hours) |
| Quantified Difference | >96-fold slower (approx., based on days vs. hours) |
| Conditions | 1% sugar in nutrient broth, 37°C, various bacterial types (e.g., E. coli, Aerobacter) |
Why This Matters
This profound kinetic difference is critical for studies on microbial sugar utilization, where the choice of arabinose enantiomer directly dictates experimental timelines and outcomes.
- [1] Koser, S. A., & Saunders, F. (1932). Fermentation of the d- and l- Forms of Arabinose by Bacteria. Experimental Biology and Medicine, 30(6), 643-645. DOI: 10.3181/00379727-30-6432. View Source
